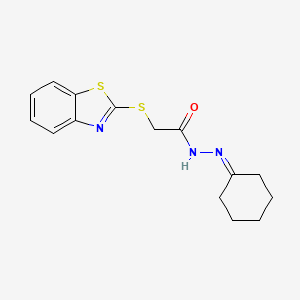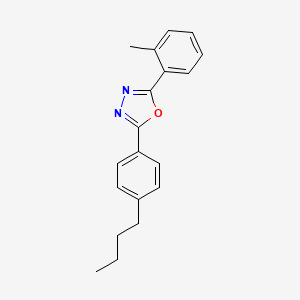
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-cyclohexylideneacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylideneacetohydrazide under specific reaction conditions. One common method involves the use of ethanol as a solvent and a piperidine catalyst to facilitate the reaction . The reaction is carried out at room temperature and yields the desired compound in high to excellent yields . Industrial production methods may involve scaling up this reaction using similar conditions but with optimized parameters to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential anticonvulsant activity. It has shown promising results in preclinical studies, particularly in the 6 Hz psychomotor seizure test, where it demonstrated significant protection against seizures . Additionally, it has been evaluated for its binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . Beyond its anticonvulsant properties, benzothiazole derivatives, including this compound, have been explored for their anti-tubercular activity, showing better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs .
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide involves its interaction with specific molecular targets in the central nervous system. It has been shown to bind to GABA (A) receptors, which play a crucial role in inhibitory neurotransmission . By modulating these receptors, the compound can exert anticonvulsant effects, reducing the likelihood of seizure occurrence. Additionally, its interaction with other molecular targets, such as glutamate receptors, may contribute to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide include other benzothiazole derivatives that have been studied for their anticonvulsant and anti-tubercular activities. For instance, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-phenylacetamide is another compound that has shown potential in anticonvulsant drug development. The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile candidate for further research and development.
Eigenschaften
Molekularformel |
C15H17N3OS2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C15H17N3OS2/c19-14(18-17-11-6-2-1-3-7-11)10-20-15-16-12-8-4-5-9-13(12)21-15/h4-5,8-9H,1-3,6-7,10H2,(H,18,19) |
InChI-Schlüssel |
ZWVXVKLOBLITPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC(=O)CSC2=NC3=CC=CC=C3S2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)

![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)

![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
![N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)

![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
